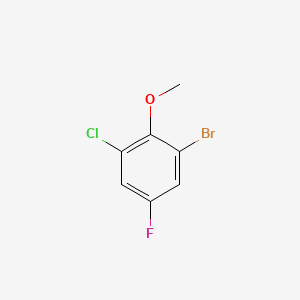

2-Bromo-6-chloro-4-fluoroanisole

Description

Properties

IUPAC Name |

1-bromo-3-chloro-5-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSGMVAPTMIFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-fluoroanisole

Abstract

This comprehensive technical guide details the synthesis of 2-Bromo-6-chloro-4-fluoroanisole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides a thorough exploration of the synthetic strategies, mechanistic underpinnings, and detailed experimental protocols. By elucidating the causal relationships behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize this polysubstituted anisole derivative. The synthesis is approached as a self-validating system, with an emphasis on achieving high purity and yield. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity.

Introduction: The Significance of this compound

Polysubstituted aromatic compounds are fundamental building blocks in organic synthesis, particularly within the life sciences.[2] this compound, with its distinct substitution pattern, presents a unique set of electronic and steric properties that make it a valuable precursor for creating complex molecular architectures.[1] The strategic placement of bromo, chloro, fluoro, and methoxy groups on the anisole core allows for selective functionalization, making it an important intermediate in the synthesis of a variety of bioactive molecules.[1]

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the halogenation steps on the electron-rich anisole ring. The methoxy group is a powerful ortho-, para-director, which complicates the introduction of substituents at specific positions.[3] This guide will address these challenges by presenting a logical and optimized synthetic pathway.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a multi-step sequence starting from a readily available precursor. A logical and efficient pathway begins with 4-fluoroanisole, followed by sequential chlorination and bromination. This strategy takes into account the directing effects of the substituents at each stage to achieve the desired isomer.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic route to this compound.

Mechanistic Considerations: Directing Effects in Electrophilic Aromatic Substitution

The success of this synthesis hinges on a solid understanding of electrophilic aromatic substitution (EAS) mechanisms.[4][5] The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, halogens (F, Cl, Br) are deactivating yet ortho-, para-directing.[3] Their inductive electron withdrawal deactivates the ring, while lone pair donation through resonance directs incoming electrophiles to the ortho and para positions.[3]

In our multi-step synthesis, the directing effects of the substituents at each intermediate stage guide the regiochemical outcome of the subsequent halogenation.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Part A: Synthesis of 2-Chloro-4-fluoroanisole

The initial step involves the selective chlorination of 4-fluoroanisole. The methoxy group directs the incoming chloro group primarily to the ortho position.

Reaction: 4-Fluoroanisole → 2-Chloro-4-fluoroanisole

Caption: Chlorination of 4-Fluoroanisole.

Experimental Protocol:

-

Reaction Setup: In a magnetically stirred reaction flask equipped with a thermometer, a reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (2.0 moles) and triethylamine (0.06 moles).[6]

-

Reagent Addition: Slowly add sulfuryl chloride (2.2 moles) over 3.5 hours.[6] The reaction is exothermic, and the temperature will rise. Maintain the temperature between 25-37°C.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction mixture with water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |

| 4-Fluoroanisole | 126.12 | 2.0 | 252 g |

| Sulfuryl Chloride | 134.97 | 2.2 | 300 g |

| Triethylamine | 101.19 | 0.06 | 6 g |

| 2-Chloro-4-fluoroanisole | 160.57 | - | - |

Part B: Synthesis of this compound

The second and final step is the bromination of 2-chloro-4-fluoroanisole. The existing substituents (methoxy, chloro, and fluoro) will direct the incoming bromine atom to the remaining ortho position relative to the methoxy group.

Reaction: 2-Chloro-4-fluoroanisole → this compound

Caption: Bromination of 2-Chloro-4-fluoroanisole.

Experimental Protocol:

-

Reaction Setup: Charge a magnetically stirred flask fitted with a condenser and a thermometer with 2-chloro-4-fluoroanisole (25 mmol) and methylene chloride (10 ml).[6]

-

Reagent Addition: Add bromine (25 mmol) dropwise at room temperature over 30 minutes using a syringe pump.[6]

-

Reaction Monitoring: Follow the reaction progress by High-Performance Liquid Chromatography (HPLC).[6] Additional small portions of bromine may be required to drive the reaction to completion.[6]

-

Work-up: After approximately 6.5 hours, or upon completion as indicated by HPLC, quench the reaction by adding a small amount of 38% aqueous sodium bisulfite solution.[6]

-

Purification: Extract the product with methylene chloride. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity |

| 2-Chloro-4-fluoroanisole | 160.57 | 25 mmol | ~4.0 g |

| Bromine | 159.81 | 25 mmol | 4.0 g |

| This compound | 239.46 | - | - |

Conclusion

The synthesis of this compound is a prime example of strategic multi-step synthesis that leverages the principles of electrophilic aromatic substitution. By carefully considering the directing effects of the substituents, it is possible to achieve the desired polysubstituted product with high regioselectivity and yield. The protocols outlined in this guide provide a robust and reproducible method for obtaining this valuable synthetic intermediate. The self-validating nature of the described protocols, combined with rigorous analytical monitoring, ensures the integrity of the final product, making it suitable for demanding applications in pharmaceutical and agrochemical research and development.

References

- D. Synthesis of 6-Bromo-2-Chloro-4-Fluoro Anisole. WO 99/19275.

- Process for halogenation of benzene and benzene derivatives. EP1508557A1.

-

Synthesis of Benzene Derivatives. Organic Chemistry II - KPU Pressbooks. [Link]

-

Synthesis of 2-fluoro-4-bromoanisole. PrepChem.com. [Link]

-

Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Preparation of Haloarenes. Chemistry Class 12. YouTube. [Link]

- Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.

-

Preparation of Haloarenes. CK-12 Foundation. [Link]

-

2-Bromohexanoyl chloride. Organic Syntheses Procedure. [Link]

-

Organic Synthesis Routes. Curriculum Press. [Link]

-

Synthesis of 4-bromo-2-fluoroanisole. PrepChem.com. [Link]

- Method for preparing p-fluoro anisole. CN102146023A.

-

What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?. Xiamen A-Carbon New Materials Co., Ltd. [Link]

-

New ω‐substituted anisoles. VI. A new route to 2,4‐d compounds. ResearchGate. [Link]

-

Synthetic Routes part 2. The Exam Formula. [Link]

-

Synthetic Routes (A Level) - Reaction Pathways Aliphatic Compounds. Scribd. [Link]

-

Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Reactivity of 4-bromoanisole towards inorganic brominating agents in solutions of sodium bromide and free available chlorine. Towson University. [Link]

-

Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. ResearchGate. [Link]

- Chlorination and bromination of aromatic compounds at atmospheric pressure. US6118018A.

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP1508557A1 - Process for halogenation of benzene and benzene derivatives - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2-Bromo-6-chloro-4-fluoroanisole: Synthesis, Properties, and Applications

This guide provides a detailed technical overview of 2-Bromo-6-chloro-4-fluoroanisole, a halogenated aromatic compound with significant potential as a building block in the fields of pharmaceutical and agrochemical development. Given the specificity of this molecule, this document synthesizes direct experimental data with established principles of organic chemistry to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Profile

This compound belongs to the class of polyhalogenated anisoles. The strategic placement of three different halogens (F, Cl, Br) and a methoxy group on the benzene ring creates a unique electronic and steric environment. This substitution pattern offers multiple, distinct reactive sites for further functionalization, making it a valuable intermediate in multi-step organic synthesis.

The methoxy group (-OCH₃) is a moderately activating, ortho, para-directing group due to its resonance-donating effect. The halogens, while deactivating the ring towards electrophilic substitution via their inductive effect, also act as ortho, para-directors. This interplay of electronic effects governs the molecule's reactivity, which will be discussed in Section 4.0.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Reference Compound: 2-Bromo-4-fluoroanisole | Reference Compound: 2-Bromo-4-chloroanisole |

| CAS Number | Not explicitly assigned | 452-08-4 | 60633-25-2 |

| Molecular Formula | C₇H₅BrClFO | C₇H₆BrFO | C₇H₆BrClO |

| Molecular Weight | 239.47 g/mol | 205.02 g/mol | 221.48 g/mol |

| Appearance | Anticipated to be a liquid or low-melting solid | Light yellow liquid[1] | Clear, colorless to pale yellow liquid[2] |

| Boiling Point | Not experimentally determined | 89 °C / 1 mmHg | 122 °C / 20 mmHg[2] |

| Density | Not experimentally determined | 1.581 g/mL at 25 °C | 1.625 g/mL[2] |

| Refractive Index | Not experimentally determined | n20/D 1.545 | Not available |

Note: Properties for the title compound are calculated or inferred based on chemical principles, as direct experimental data is not widely published. Data for related compounds are provided for comparative context.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is best understood through a multi-step halogenation process starting from a simpler fluoroanisole precursor. A procedure for a structurally identical compound (named 6-Bromo-2-Chloro-4-Fluoro Anisole in the source) has been detailed for comparative analytical purposes in patent literature, providing a reliable experimental foundation.[3]

Synthesis Workflow

The logical flow for the synthesis involves sequential halogenation, where the directing effects of the existing substituents are leveraged to install the new halogens at the desired positions.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from patent WO 99/19275.[3]

Part A: Synthesis of 2-Chloro-4-fluoroanisole

-

Setup: Charge a reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser, and an addition funnel with 4-Fluoroanisole (2.0 moles) and triethylamine (0.06 moles). The triethylamine acts as a catalyst and scavenger for the HCl byproduct.

-

Chlorination: Slowly add sulfuryl chloride (2.2 moles) to the flask over approximately 3.5 hours. The reaction is exothermic, and the temperature should be monitored, typically rising to around 37°C. The evolution of HCl and SO₂ gas will be observed.

-

Causality: The methoxy group is a strong ortho, para-director. Chlorination occurs primarily at the ortho position (C2) due to the steric hindrance at the other ortho position being minimal and the strong activating effect of the methoxy group.

-

Workup: Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the product is isolated, often via distillation.

Part B: Synthesis of this compound

-

Setup: The synthesis of the regioisomeric 5-bromo-2-chloro-4-fluoroanisole is described using an aqueous solution of ZnBr₂.[3] For the synthesis of the title 6-bromo isomer, a more traditional electrophilic bromination would be employed.

-

Bromination: Dissolve the 2-Chloro-4-fluoroanisole intermediate in a suitable solvent (e.g., dichloromethane). Add bromine dropwise at room temperature.

-

Causality: In 2-Chloro-4-fluoroanisole, the C6 position is the most activated remaining position for electrophilic attack. The methoxy group strongly directs to this ortho position, overcoming the deactivating effects of the halogens.

-

Workup: The reaction is quenched by adding an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine. The organic layer is separated, washed, dried, and the final product is purified, typically by column chromatography or distillation.

Anticipated Spectroscopic Profile

While specific spectral data for this compound is not publicly available, a theoretical profile can be predicted based on its structure.

-

¹H NMR: Two signals are expected in the aromatic region (approx. 6.8-7.5 ppm).

-

One proton at the C5 position, which will appear as a doublet due to coupling with the fluorine at C4.

-

One proton at the C3 position, which will appear as a doublet, also coupled to the fluorine at C4.

-

A singlet around 3.9 ppm corresponding to the three protons of the methoxy group (-OCH₃).

-

-

¹³C NMR: Seven distinct signals are expected.

-

The carbon attached to the methoxy group (C1) would appear around 150-160 ppm.

-

The carbon bonded to fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

-

Carbons C3 and C5 will show smaller two- and three-bond C-F coupling constants.

-

The carbons bonded to bromine (C2) and chlorine (C6) will be shifted downfield.

-

A signal for the methoxy carbon will appear around 55-60 ppm.

-

-

Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), providing clear confirmation of the elemental composition.

Reactivity and Applications in Drug Development

The utility of this compound in synthesis stems from the differential reactivity of its halogen substituents, making it a versatile scaffold.

Reactivity Overview

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl >> C-F.[4]

Caption: Reactivity hierarchy for cross-coupling reactions.

-

Cross-Coupling Reactions: The C-Br bond is the most likely site for oxidative addition to a palladium(0) catalyst. This allows for selective Suzuki, Heck, Buchwald-Hartwig, or Sonogashira couplings at the C2 position, leaving the chlorine and fluorine atoms intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The C-F bond, while strongest, can be the most susceptible to SNAr if the ring is sufficiently activated by electron-withdrawing groups. However, in this molecule, the methoxy group's electron-donating nature makes SNAr challenging without further modification.

-

Grignard/Organolithium Formation: The C-Br bond can be converted into a Grignard reagent or an organolithium species, transforming the electrophilic carbon into a nucleophile for reaction with various electrophiles.

Potential Applications

Halogenated intermediates are foundational in drug discovery.[5] The introduction of fluorine, in particular, is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[6] this compound can serve as a key starting material for:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature complex substituted aromatic cores.

-

GPCR Modulators: Building blocks for ligands targeting G-protein coupled receptors.

-

Agrochemicals: The synthesis of novel herbicides and fungicides often relies on polyhalogenated aromatic intermediates.[7]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach based on data from structurally similar compounds is required.

Hazard Classification (Inferred): Based on analogous compounds like 2-Bromo-6-chloroanisole and other haloanisoles, the following GHS classifications are anticipated[8][9]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)

-

H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2)

-

H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Category 3)

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields or goggles.

-

If handling larger quantities or if ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized synthetic intermediate with considerable potential for complex molecule synthesis. Its primary value lies in the differential reactivity of its three halogen atoms, which allows for sequential and site-selective modifications, particularly through palladium-catalyzed cross-coupling at the C-Br bond. While direct experimental data on its physical and toxicological properties are scarce, a robust synthesis pathway and a clear understanding of its probable reactivity can be established from existing literature. This guide provides the necessary foundation for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

- Patent WO 99/19275. (1999). A process for the selective halogenation of aromatic compounds.

- Kanto Denka Kogyo Co., Ltd. (1995). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry.

- Grn-r. (2024).

- BenchChem. (2025).

-

Wang, Y., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5942. [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-4-fluoroanisole. fishersci.com.

- BenchChem. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. benchchem.com.

-

PrepChem. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

- Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).

-

Gouverneur, V., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. Angewandte Chemie International Edition, 54(45), 13372-13383. [Link]

- Chemwhat. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Apollo Scientific. (2022). Safety Data Sheet - 2-Bromo-6-chloroanisole. apolloscientific.co.uk.

-

Beier, P., et al. (2015). Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 80(21), 10836-10844. [Link]

- MilliporeSigma. (2025). Safety Data Sheet - 4-bromoanisole. sigmaaldrich.com.

- ChemDmart. (n.d.). Safety data sheet - 3-Bromoanisole. chemdmart.com.

- Patent CN115784896A. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.

- TCI Chemicals. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis and Applications of 2-Bromo-4-chloroanisole. inno-pharmchem.com.

-

PubChem. (n.d.). 2-Bromo-4-chloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

S. G. Ramkumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101306. [Link]

- Smolecule. (2024). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol. smolecule.com.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-Bromo-4-chloroanisole: Properties, Production, and Market Availability. inno-pharmchem.com.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. nbinno.com [nbinno.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemdmart.com [chemdmart.com]

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-fluoroanisole (CAS Number 222712-93-8): A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

In the vast and ever-expanding universe of chemical intermediates, certain molecules, while not household names, represent critical linchpins in the synthesis of complex and high-value compounds. 2-Bromo-6-chloro-4-fluoroanisole, identified by the CAS number 222712-93-8, is one such entity. While detailed, peer-reviewed literature specifically dedicated to this exact isomeric configuration is notably sparse, its structural motifs are prevalent in a multitude of bioactive molecules. This guide, therefore, serves a dual purpose: to collate the available information on this compound and to provide a scientifically grounded, in-depth analysis of its potential properties, synthesis, and applications by drawing logical parallels with its close structural analogs. As senior application scientists, we recognize that the path of discovery often involves navigating uncharted territory; this document is crafted to be a reliable compass for researchers working with or considering the use of this intriguing tri-halogenated anisole derivative.

Molecular Profile and Physicochemical Characteristics

This compound is a polysubstituted aromatic compound. Its structure, featuring a methoxy group and three different halogen atoms (bromine, chlorine, and fluorine) on a benzene ring, makes it a highly functionalized and versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 222712-93-8 | [1][2] |

| Molecular Formula | C₇H₅BrClFO | Inferred |

| Molecular Weight | 239.47 g/mol | Inferred |

| IUPAC Name | 1-Bromo-3-chloro-5-fluoro-2-methoxybenzene | [2] |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

| Purity | Commercially available with purities typically ≥97% | Inferred |

A note on inferred data: Due to the limited publicly available experimental data for this specific isomer, some properties are inferred based on the data for structurally similar compounds.

The Synthetic Rationale: A Proposed Pathway

The key challenge in synthesizing a specific polysubstituted aromatic compound lies in controlling the regioselectivity of the halogenation steps. The methoxy group is a strongly activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects dictates the outcome of the substitution reactions.

A plausible synthetic approach would likely start from a more readily available di-substituted fluoroanisole and proceed through sequential halogenation steps. The order of introduction of the bromine and chlorine atoms would be critical to achieving the desired substitution pattern.

Proposed Synthetic Workflow:

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-fluoroanisole: Starting Materials and Strategic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-chloro-4-fluoroanisole is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique scaffold for the development of novel compounds with tailored biological activities. This in-depth technical guide provides a comprehensive overview of potential synthetic strategies for this compound, focusing on the selection of viable starting materials and the underlying principles of the proposed reaction pathways. This document is intended to serve as a practical resource for researchers and process chemists, offering detailed experimental protocols and a critical analysis of the synthetic choices involved.

Introduction: The Strategic Importance of this compound

The unique arrangement of bromo, chloro, fluoro, and methoxy substituents on the benzene ring makes this compound a highly valuable intermediate. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, while the methoxy group can be a precursor to a hydroxyl functionality or influence the electronic properties of the molecule. Understanding the most efficient and scalable synthetic routes to this compound is therefore of significant interest.

This guide will explore three plausible synthetic pathways, starting from readily accessible precursors. Each route will be analyzed based on the principles of electrophilic aromatic substitution, directing group effects, and established synthetic transformations.

Understanding Substituent Directing Effects: The Key to Regioselectivity

The success of any synthetic strategy for a polysubstituted aromatic compound hinges on the careful consideration of the directing effects of the substituents already present on the ring. In the context of this compound, the interplay between the methoxy (-OCH₃), fluoro (-F), chloro (-Cl), and bromo (-Br) groups is critical.

-

Activating and Ortho-, Para-Directing Groups: The methoxy group (-OCH₃) is a strong activating group and a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance.[1][2] Similarly, the hydroxyl group (-OH) is a very strong activating ortho-, para-director.

-

Deactivating and Ortho-, Para-Directing Groups: Halogens (F, Cl, Br) are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][3]

These directing effects will dictate the order of substituent introduction to achieve the desired 2, 6, 4-substitution pattern.

Proposed Synthetic Strategies

Based on a thorough analysis of synthetic methodologies for substituted anisoles and halogenated aromatics, we propose three strategic routes for the synthesis of this compound.

Strategy 1: Sequential Halogenation of 4-Fluoroanisole

This strategy commences with the commercially available 4-fluoroanisole and introduces the bromine and chlorine atoms in a stepwise manner. The methoxy group will direct the incoming electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, substitution will occur at the ortho positions.

Logical Relationship of Strategy 1

Caption: Sequential halogenation starting from 4-fluoroanisole.

Step-by-Step Experimental Protocol:

Step 1a: Synthesis of 2-Bromo-4-fluoroanisole

This step involves the selective monobromination of 4-fluoroanisole. The methoxy group directs the bromination to the ortho position.

-

Materials:

-

4-Fluoroanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (solvent)

-

-

Procedure:

-

Dissolve 4-fluoroanisole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4-fluoroanisole.

-

Step 1b: Synthesis of this compound

The second halogenation introduces a chlorine atom. The existing methoxy and bromo substituents will direct the incoming chloro group. The methoxy group strongly directs ortho, and the bromo group also directs ortho and para. The vacant ortho position to the methoxy group is the most likely site of chlorination.

-

Materials:

-

2-Bromo-4-fluoroanisole

-

N-Chlorosuccinimide (NCS)

-

Acetic acid (solvent)

-

-

Procedure:

-

Dissolve 2-Bromo-4-fluoroanisole (1.0 eq) in glacial acetic acid.

-

Add N-Chlorosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography to yield this compound.

-

| Strategy 1: Key Parameters | |

| Starting Material | 4-Fluoroanisole |

| Key Transformations | Electrophilic Bromination, Electrophilic Chlorination |

| Advantages | Readily available starting material, straightforward reactions. |

| Challenges | Potential for isomeric impurities, requires careful control of reaction conditions for selectivity. |

Strategy 2: Halogenation of 4-Fluorophenol followed by Methylation

This approach utilizes the strong activating and directing effect of the hydroxyl group of 4-fluorophenol to introduce the halogen atoms, followed by methylation to form the anisole.

Logical Relationship of Strategy 2

Caption: Synthesis via halogenation of 4-fluorophenol.

Step-by-Step Experimental Protocol:

Step 2a: Synthesis of 2-Bromo-4-fluorophenol

The powerful ortho-directing effect of the hydroxyl group ensures high regioselectivity in the bromination of 4-fluorophenol.[4][5]

-

Materials:

-

4-Fluorophenol

-

Bromine

-

Dichloroethane (solvent)

-

-

Procedure:

-

Dissolve 4-fluorophenol (1.0 eq) in dichloroethane in a flask equipped with a dropping funnel.

-

Cool the solution to 5-10 °C.

-

Add a solution of bromine (1.05 eq) in dichloroethane dropwise over 1 hour.[4]

-

After the addition, stir the reaction for an additional 30 minutes at the same temperature.

-

Quench the reaction with an aqueous solution of sodium sulfite.[4]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-Bromo-4-fluorophenol, which can be used in the next step without further purification.

-

Step 2b: Synthesis of 2-Bromo-6-chloro-4-fluorophenol

Subsequent chlorination will occur at the remaining vacant ortho position to the hydroxyl group.

-

Materials:

-

2-Bromo-4-fluorophenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Dissolve 2-Bromo-4-fluorophenol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add sulfuryl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate and concentrate to give the crude product.

-

Purify by column chromatography.

-

Step 2c: Synthesis of this compound

The final step is the methylation of the phenol, which can be achieved via a Williamson ether synthesis.

-

Materials:

-

2-Bromo-6-chloro-4-fluorophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (solvent)

-

-

Procedure:

-

To a solution of 2-Bromo-6-chloro-4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.5 eq) and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction for the disappearance of the starting phenol by TLC.

-

After cooling, filter off the potassium carbonate and wash with acetone.

-

Evaporate the solvent from the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the final product. Purify by recrystallization or column chromatography if necessary.

-

| Strategy 2: Key Parameters | |

| Starting Material | 4-Fluorophenol |

| Key Transformations | Electrophilic Halogenation, Williamson Ether Synthesis |

| Advantages | High regioselectivity in halogenation steps due to the strong directing effect of the hydroxyl group. |

| Challenges | Handling of bromine and sulfuryl chloride requires caution. |

Strategy 3: Synthesis via Sandmeyer Reaction from a Substituted Aniline

This route offers a powerful alternative for introducing the bromo and chloro groups via diazotization of a suitable aniline precursor, followed by a copper-catalyzed Sandmeyer reaction.[6][7] The key is the synthesis of the required 2,6-dihalo-4-fluoroaniline intermediate.

Logical Relationship of Strategy 3

Caption: Synthesis utilizing a Sandmeyer reaction sequence.

Step-by-Step Experimental Protocol:

Step 3a: Synthesis of 2-Bromo-6-chloro-4-fluoroaniline

This intermediate can be prepared by sequential halogenation of 4-fluoroaniline. The amino group is a strong ortho-, para- director.

-

Procedure (Illustrative):

-

Protect the amino group of 4-fluoroaniline as an acetanilide to moderate its reactivity and prevent side reactions.

-

Perform sequential bromination and chlorination of the N-acetyl-4-fluoroaniline. The acetylamino group will direct the halogenation to the ortho positions.

-

Deprotect the acetyl group by acid or base hydrolysis to yield 2-Bromo-6-chloro-4-fluoroaniline.

-

Step 3b: Diazotization of 2-Bromo-6-chloro-4-fluoroaniline

The aniline is converted to a diazonium salt, a versatile intermediate.[8]

-

Materials:

-

2-Bromo-6-chloro-4-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 2-Bromo-6-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

-

Step 3c: Sandmeyer Reaction to form 2-Bromo-6-chloro-4-fluorophenol

The diazonium salt is converted to the corresponding phenol by heating in an aqueous acidic solution.

-

Procedure:

-

Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

Nitrogen gas will evolve. Continue heating until the evolution of gas ceases.

-

Cool the reaction mixture and extract the phenolic product with ether or ethyl acetate.

-

Wash the organic extracts, dry, and concentrate to obtain 2-Bromo-6-chloro-4-fluorophenol.

-

Step 3d: Methylation to this compound

This final step is identical to Step 2c.

| Strategy 3: Key Parameters | |

| Starting Material | 4-Fluoroaniline |

| Key Transformations | Halogenation, Diazotization, Sandmeyer Reaction, Methylation |

| Advantages | The Sandmeyer reaction is a robust and well-established method for introducing a variety of substituents. |

| Challenges | Diazonium salts can be unstable and require careful temperature control. The synthesis of the aniline precursor may involve multiple steps. |

Conclusion and Outlook

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

-

Strategy 1 is attractive for its directness, starting from a simple anisole derivative.

-

Strategy 2 leverages the powerful directing effect of the hydroxyl group to ensure high regioselectivity in the critical halogenation steps.

-

Strategy 3 provides a versatile alternative through the use of the Sandmeyer reaction, which is particularly useful for introducing substituents that are difficult to incorporate by direct electrophilic substitution.

Further optimization of reaction conditions, including solvent, temperature, and choice of halogenating agents, will be crucial for maximizing yields and minimizing the formation of isomeric byproducts. This guide provides a solid foundation for the development of a robust and efficient synthesis of this important chemical intermediate.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

- Google Patents. (n.d.). WO 99/19275.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

Structural Analysis and Characterization of 2-Bromo-6-chloro-4-fluoroanisole

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of 2-Bromo-6-chloro-4-fluoroanisole, a halogenated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond rote procedural descriptions to offer an integrated, multi-technique approach grounded in fundamental scientific principles. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to provide an unambiguous structural elucidation. Each analytical section is accompanied by detailed, field-tested protocols and an expert commentary on the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Significance of a Versatile Building Block

This compound (Molecular Formula: C₇H₅BrClFO) belongs to a class of polysubstituted aromatic compounds that are highly valued as key building blocks in organic synthesis. The specific arrangement of its functional groups—a methoxy group and three distinct halogens (Bromo, Chloro, Fluoro)—offers multiple, differentiated reaction sites for advanced molecular engineering. Analogous compounds, such as 2-bromo-4-chloroanisole, are pivotal in creating naphthyl phenyl ethers, which are foundational precursors for non-nucleoside HIV-1 reverse transcriptase inhibitors[1][2]. The unique substitution pattern of the title compound makes it a promising candidate for the development of novel therapeutics and specialized materials[3].

Given its potential, the ability to unequivocally confirm the identity, purity, and structure of this compound is paramount. An incorrect isomer or the presence of impurities could derail a multi-step synthesis, leading to significant loss of time and resources. This guide establishes an authoritative methodology for its complete characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the basic physicochemical properties of the target molecule. These computed and experimental values serve as a primary reference against which all subsequent analytical data are compared.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-6-chloro-1-fluoro-4-methoxybenzene | N/A |

| Molecular Formula | C₇H₅BrClFO | [4] |

| Molecular Weight | 239.47 g/mol | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1F)Br)Cl | N/A |

| Appearance | Colorless to light yellow liquid/solid | [5] |

Synthesis Pathway Overview: Contextualizing the Analysis

Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and isomeric byproducts. A plausible and documented route for a similar compound involves a two-step process starting from 4-fluoroanisole[6]. This provides the necessary context for our analytical strategy.

Workflow: Synthesis of this compound

The synthesis begins with the selective chlorination of 4-fluoroanisole, followed by bromination to yield the final product. The directing effects of the methoxy and fluoro groups guide the regioselectivity of these electrophilic aromatic substitution reactions.

Caption: Integrated workflow for the definitive structural confirmation of the target molecule.

A successful analysis will yield:

-

From MS: A molecular ion cluster centered around m/z 238-242 with a ~3:4:1 intensity ratio, confirming the molecular formula and the presence of one bromine and one chlorine atom.

-

From ¹H NMR: A spectrum showing a singlet integrating to 3 protons (~3.9 ppm) and two doublets each integrating to 1 proton (~7.0-7.5 ppm), confirming the methoxy group and the 1,2,3,5-tetrasubstituted aromatic ring pattern.

-

From ¹³C NMR: A spectrum showing 7 distinct signals, confirming the number of unique carbon environments.

-

From IR: A spectrum with strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹, confirming the aryl alkyl ether functional group.

When all four of these conditions are met, the structure of this compound can be considered definitively confirmed.

Conclusion

The structural characterization of this compound is a critical step in harnessing its potential as a synthetic intermediate. By employing an integrated analytical strategy that leverages the distinct strengths of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy, researchers can achieve an unambiguous and robust structural assignment. The self-validating nature of this multi-technique workflow, where the results from each analysis must be consistent with the others, provides the high degree of confidence required for advancing drug discovery and materials science programs.

References

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

- Google Patents. (1999). WO 99/19275 - Process for the preparation of 5-bromo-2-chloro-4-fluoroanisole.

-

NIST. (n.d.). 2-Bromo-6-chloro-4-fluoroaniline. NIST Chemistry WebBook. [Link]

-

Chemistry Steps. (n.d.). Ether Infrared spectra. [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-6-chloro-4-fluoroaniline (CAS 201849-14-1). [Link]

-

Berkeley Learning Hub. (2024). IR Spectra of Ethers. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

ChemBK. (2024). 2-BROMO-4-CHLORO-6-FLUOROANILINE. [Link]

-

Angene. (2025). 2-Bromo-4-fluoroanisole: A Key Intermediate for Organic Synthesis. [Link]

-

ResearchGate. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. [Link]

-

NIST. (n.d.). 2-Bromo-4-fluoroanisole. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroanisole. [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloroanisole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-6-chloroanisole: Properties, Applications, and Sourcing from China. [Link]

-

PubMed. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. [Link]

-

Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

LookChem. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?. [Link]

- Google Patents. (2023).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. [Link]

-

University of Calgary. (n.d.). anisole (NMR Spectrum). [Link]

-

NIST. (n.d.). 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Bromo-[chloro(fluoro)-lambda3-iodanyl]-nitroborane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis and Applications of 2-Bromo-4-chloroanisole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-Bromo-4-chloroanisole: Properties, Production, and Market Availability. [Link]

-

Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

Sources

A Spectroscopic Investigation of 2-Bromo-6-chloro-4-fluoroanisole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-bromo-6-chloro-4-fluoroanisole, a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The intricate substitution pattern on the anisole ring presents a unique spectroscopic fingerprint, the understanding of which is paramount for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Its Spectroscopic Implications

This compound (C₇H₅BrClFO) possesses a highly substituted aromatic ring, which dictates its chemical reactivity and provides distinct spectroscopic signatures. The interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogens (Br, Cl, F) creates a complex electronic environment, influencing the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.6 | Doublet of doublets | 1H | H-3 |

| ~ 7.0 - 7.3 | Doublet of doublets | 1H | H-5 |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Causality Behind Predictions: The chemical shifts of the aromatic protons are influenced by the surrounding substituents. The bromine at C-2 and chlorine at C-6 will deshield the adjacent protons, shifting them downfield. The fluorine at C-4 will also have a deshielding effect, and importantly, will introduce spin-spin coupling. The methoxy group is expected to be a sharp singlet, shifted downfield due to the electronegativity of the attached oxygen atom. The coupling patterns arise from the interaction between neighboring protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, seven distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d) | C-4 |

| ~ 150 - 155 | C-1 |

| ~ 125 - 130 (d) | C-5 |

| ~ 120 - 125 (d) | C-3 |

| ~ 115 - 120 | C-6 |

| ~ 110 - 115 | C-2 |

| ~ 55 - 60 | -OCH₃ |

(d) indicates a doublet due to C-F coupling.

Causality Behind Predictions: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine (C-4) will appear as a doublet with a large coupling constant. The carbons bonded to bromine (C-2) and chlorine (C-6) will be shifted downfield. The carbon attached to the methoxy group (C-1) will also be significantly downfield. The methoxy carbon will appear in the typical region for such groups.[2][3]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-pulse experiment with a 90° pulse.

-

Set the spectral width to cover the range of approximately 0-10 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover the range of approximately 0-180 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2950 - 2850 | -OCH₃ C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1250 - 1200 | Aryl-O asymmetric stretch | Strong |

| 1050 - 1000 | Aryl-O symmetric stretch | Medium |

| 1100 - 1000 | C-F stretch | Strong |

| 800 - 600 | C-Cl stretch | Medium to Strong |

| 700 - 500 | C-Br stretch | Medium to Strong |

Causality Behind Predictions: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.[4][5] The most characteristic bands for an aryl alkyl ether are the strong asymmetric and symmetric C-O-C stretching vibrations.[2][6] The carbon-halogen stretching vibrations are expected in the fingerprint region, with the C-F stretch appearing at a higher wavenumber than the C-Cl and C-Br stretches due to the higher bond strength and lower mass of fluorine.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000 to 400 cm⁻¹.

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 238, 240, 242 | [M]⁺ | Molecular ion peak cluster, showing isotopic patterns of Br and Cl. |

| 223, 225, 227 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 195, 197, 199 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 160, 162 | [M - Br]⁺ | Loss of a bromine radical. |

| 203, 205 | [M - Cl]⁺ | Loss of a chlorine radical. |

Causality Behind Predictions: The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1).[7][8] The most common fragmentation pathway for anisoles is the loss of the methyl group to form a stable phenoxy cation. Subsequent loss of carbon monoxide is also a common fragmentation pathway for phenolic compounds. The cleavage of the carbon-halogen bonds will also lead to significant fragment ions.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

-

MS Method:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

The mass spectrometer will record the mass spectra of the components as they elute from the GC column.

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak cluster and analyze its isotopic pattern to confirm the elemental composition.

-

Identify and propose structures for the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS techniques, provides a robust methodology for its unambiguous identification and characterization. This guide serves as a foundational resource, offering both predicted data and standardized protocols to aid researchers in their synthetic and analytical endeavors. The principles and workflows described herein are broadly applicable to the structural elucidation of a wide range of complex organic molecules.

References

- 1. This compound|CAS 222712-93-8 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

solubility of 2-Bromo-6-chloro-4-fluoroanisole in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloro-4-fluoroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. As a critical parameter in drug discovery and development, understanding the solubility of this compound is paramount for formulation, process chemistry, and various analytical applications. This document will delve into the theoretical underpinnings of its solubility, predictive assessments, and provide a robust experimental framework for its quantitative determination.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a combination of bromo, chloro, fluoro, and methoxy functional groups, imparts a unique set of physicochemical properties that dictate its behavior in various solvent systems.

Solubility is a fundamental property that influences a compound's bioavailability, reaction kinetics, and purification processes.[2] For drug development professionals, a thorough understanding of a compound's solubility profile in different organic solvents is essential for tasks such as designing crystallization processes, selecting appropriate solvents for chromatographic purification, and formulating drug delivery systems.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of forces:

-

Polarity: The presence of electronegative halogen atoms (Br, Cl, F) and the oxygen atom in the methoxy group creates polar covalent bonds, resulting in a net dipole moment for the molecule. This suggests that it will have some affinity for polar solvents.

-

London Dispersion Forces: The large electron clouds of the bromine and chlorine atoms, along with the aromatic ring, contribute to significant London dispersion forces. These forces are the primary interactions with nonpolar solvents.

-

Hydrogen Bonding: The methoxy group's oxygen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents (solvents with O-H or N-H bonds). However, the absence of a hydrogen bond donor on the molecule limits its ability to form extensive hydrogen bond networks.

Based on its structure, this compound is expected to be a relatively nonpolar to moderately polar compound. Therefore, it is predicted to have good solubility in a range of organic solvents.

Predicted Solubility Profile

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant contribution of London dispersion forces from the halogen atoms and the benzene ring, good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with this compound, leading to favorable solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While the methoxy group can act as a hydrogen bond acceptor, the overall hydrophobic character of the large, halogenated aromatic ring may limit miscibility.

-

Water: Due to its significant nonpolar surface area and lack of strong hydrogen bonding capabilities, this compound is expected to be practically insoluble in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Sources

A Technical Guide to the Regioselective Synthesis of 2-Bromo-6-chloro-4-fluoroanisole

Introduction

2-Bromo-6-chloro-4-fluoroanisole is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its four different substituents on the benzene ring offers a unique scaffold for the development of novel compounds with specific biological activities. However, the synthesis of this molecule presents a considerable challenge in controlling the regioselectivity of the halogenation steps. This guide provides an in-depth analysis of the synthetic strategies for this compound, with a core focus on the principles of electrophilic aromatic substitution that govern the regiochemical outcome.

Understanding the Directing Effects of Substituents

The regioselectivity in the synthesis of this compound is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. In electrophilic aromatic substitution reactions, these substituents can either activate or deactivate the ring towards attack by an electrophile and direct the incoming substituent to specific positions (ortho, meta, or para).[1][2][3][4]

The key substituents to consider in the precursors to this compound are:

-

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho-, para-director.[5] Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (+M effect). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles.[5] The increased electron density is most pronounced at the ortho and para positions.

-

Fluoro Group (-F): Halogens are generally deactivating groups due to their inductive electron-withdrawing effect (-I effect).[1][3] However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance (+M effect).[1][3] For fluorine, the inductive effect is strong, but the resonance effect is also significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon.

-

Chloro Group (-Cl): Similar to fluorine, chlorine is a deactivating, ortho-, para-directing group. Its inductive effect (-I) outweighs its resonance effect (+M), thus deactivating the ring. The directing effect is determined by the resonance contribution.

The interplay of these directing effects is crucial in determining the final position of the incoming bromine atom.

Synthetic Strategies and Regiochemical Control

The synthesis of this compound likely proceeds through a multi-step pathway involving the sequential introduction of the halogen substituents onto a fluoroanisole precursor. A plausible synthetic route starts from 4-fluoroanisole.

Step 1: Chlorination of 4-Fluoroanisole

The first step would involve the chlorination of 4-fluoroanisole. The methoxy group is a more powerful activating group and ortho-, para-director than the fluoro group. Therefore, the incoming chloro electrophile will be directed to the positions ortho to the methoxy group.

Caption: Chlorination of 4-Fluoroanisole.

The primary product of this reaction is expected to be 2-chloro-4-fluoroanisole . The methoxy group directs the chlorination to its ortho position (C2), which is also meta to the fluorine atom.

Step 2: Bromination of 2-Chloro-4-fluoroanisole

The subsequent bromination of 2-chloro-4-fluoroanisole is the critical step where regioselectivity for the desired product is established. The starting molecule now has three substituents influencing the position of the incoming bromine atom:

-

Methoxy group (-OCH₃) at C1: Strongly activating, ortho-, para-directing.

-

Chloro group (-Cl) at C2: Deactivating, ortho-, para-directing.

-

Fluoro group (-F) at C4: Deactivating, ortho-, para-directing.

The available positions for bromination are C3, C5, and C6. Let's analyze the directing effects for each position:

-

Position C3: Ortho to the chloro group and meta to the methoxy and fluoro groups.

-

Position C5: Para to the chloro group and ortho to the fluoro group, but meta to the methoxy group.

-

Position C6: Ortho to the methoxy group and meta to the chloro and fluoro groups.

The powerful ortho-directing effect of the methoxy group will be the dominant factor. Therefore, the incoming bromine electrophile will preferentially substitute at the available ortho position, which is C6 . A patent for a related synthesis details the preparation of 6-bromo-2-chloro-4-fluoroanisole, which supports this regiochemical outcome.[6]

Caption: Bromination of 2-Chloro-4-fluoroanisole.

Experimental Protocols

General Protocol for the Bromination of a Substituted Anisole

Materials:

-

Substituted Anisole (e.g., 2-chloro-4-fluoroanisole)

-

Bromine (Br₂)

-

Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃)

-

Anhydrous Solvent (e.g., Dichloromethane, Carbon tetrachloride)

-

Sodium bisulfite solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve the substituted anisole in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add a solution of bromine in the anhydrous solvent dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bisulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

Table 1: Summary of Reaction Conditions for Halogenation

| Reaction Step | Electrophile | Catalyst | Solvent | Temperature | Expected Major Product |

| Chlorination | Cl₂ | Lewis Acid (e.g., FeCl₃) | Dichloromethane | 0°C to RT | 2-Chloro-4-fluoroanisole |

| Bromination | Br₂ | Lewis Acid (e.g., FeCl₃) | Dichloromethane | 0°C to RT | This compound |

Data Presentation and Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts influenced by the four different substituents. The methoxy group will appear as a singlet around 3.8-4.0 ppm. |

| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. |

| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the compound, and the isotopic pattern will be characteristic of a molecule containing both bromine and chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H aromatic, C-O ether, and C-X (halogen) bonds will be present. |

Conclusion

The regioselective synthesis of this compound is a challenging yet achievable task that relies on a thorough understanding of the principles of electrophilic aromatic substitution. The dominant activating and ortho-directing effect of the methoxy group is the key to controlling the regiochemistry of the halogenation steps. By carefully selecting the starting materials and reaction conditions, it is possible to synthesize this valuable building block with high selectivity. Further optimization of the reaction conditions, including the choice of catalyst and solvent, can lead to improved yields and purity of the final product.

References

-

PrepChem.com. Synthesis of 2-fluoro-4-bromoanisole. [Link][7]

-

Google Patents. WO 99/19275. [6]

-